
3-(2,4-dimethoxyphenyl)propanoic Acid
Overview
Description
3-(2,4-Dimethoxyphenyl)propanoic Acid is an organic compound with the molecular formula C11H14O4 and a molecular weight of 210.23 g/mol . It is a monocarboxylic acid that features a propanoic acid moiety substituted by a 2,4-dimethoxyphenyl group at position 3 . This compound is known for its applications in synthetic chemistry and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(2,4-Dimethoxyphenyl)propanoic Acid can be synthesized through various methods. One common synthetic route involves the esterification of 2,4-dimethoxybenzoic acid followed by reduction and subsequent hydrolysis . The reaction conditions typically involve the use of methanol and a strong acid catalyst for esterification, followed by reduction using a suitable reducing agent such as lithium aluminum hydride, and finally hydrolysis under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethoxyphenyl)propanoic Acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like halogens in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
3-(2,4-Dimethoxyphenyl)propanoic Acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(2,4-Dimethoxyphenyl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. It acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The compound’s methoxy groups play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)propanoic Acid: Similar in structure but with methoxy groups at different positions.
3-(2,5-Dimethoxyphenyl)propanoic Acid: Another isomer with methoxy groups at the 2 and 5 positions.
3-(2,4-Dihydroxyphenyl)propanoic Acid: A hydroxylated analog with different functional properties.
Uniqueness
3-(2,4-Dimethoxyphenyl)propanoic Acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The positioning of the methoxy groups influences its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-9-5-3-8(4-6-11(12)13)10(7-9)15-2/h3,5,7H,4,6H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDCWSFMCUWKAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CCC(=O)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397629 | |
Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22174-29-4 | |
Record name | 3-(2,4-dimethoxyphenyl)propanoic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00397629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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